
6-(2-Amino-3,4-dimethylbenzenecarboximidoyl)-2,3-dimethylaniline;benzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Amino-3,4-dimethylbenzenecarboximidoyl)-2,3-dimethylaniline;benzenesulfonic acid is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Amino-3,4-dimethylbenzenecarboximidoyl)-2,3-dimethylaniline;benzenesulfonic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dimethylaniline with 2-amino-3,4-dimethylbenzenecarboximidoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure high yield and purity. The process may involve additional purification steps, such as recrystallization or chromatography, to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Amino-3,4-dimethylbenzenecarboximidoyl)-2,3-dimethylaniline;benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
6-(2-Amino-3,4-dimethylbenzenecarboximidoyl)-2,3-dimethylaniline;benzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-(2-Amino-3,4-dimethylbenzenecarboximidoyl)-2,3-dimethylaniline;benzenesulfonic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3,4-dimethylimidazo[4,5-f]quinoline: Known for its mutagenic properties.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Studied for its formation in cooked foods and potential health risks.
Uniqueness
6-(2-Amino-3,4-dimethylbenzenecarboximidoyl)-2,3-dimethylaniline;benzenesulfonic acid stands out due to its unique combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Propiedades
Número CAS |
32783-54-3 |
|---|---|
Fórmula molecular |
C23H27N3O3S |
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
6-(2-amino-3,4-dimethylbenzenecarboximidoyl)-2,3-dimethylaniline;benzenesulfonic acid |
InChI |
InChI=1S/C17H21N3.C6H6O3S/c1-9-5-7-13(15(18)11(9)3)17(20)14-8-6-10(2)12(4)16(14)19;7-10(8,9)6-4-2-1-3-5-6/h5-8,20H,18-19H2,1-4H3;1-5H,(H,7,8,9) |
Clave InChI |
QXKDXAQLUWLMIM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)C(=N)C2=C(C(=C(C=C2)C)C)N)N)C.C1=CC=C(C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,12R)-7-bromo-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6,8,10(17),15-tetraen-14-one](/img/structure/B13730771.png)

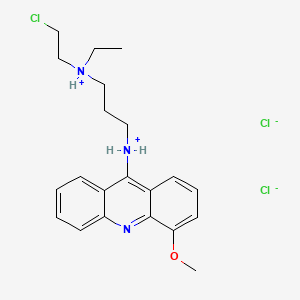
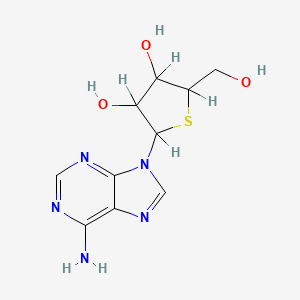
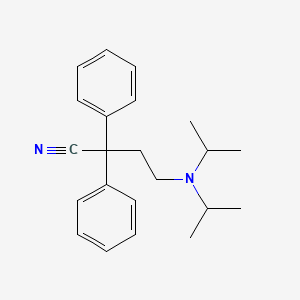
![[(E)-1,2-dichloro-3,3-dimethoxy-3-phenylprop-1-enyl]benzene](/img/structure/B13730796.png)
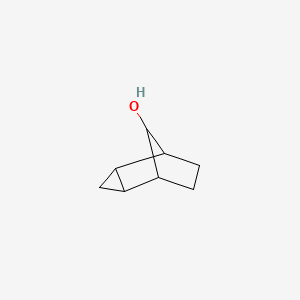
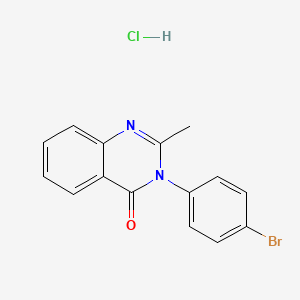

![(5R,7S,10S,13R,14R)-17-acetyl-7-hydroxy-4,4,10,13,14-pentamethyl-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthrene-3,11,15-trione](/img/structure/B13730827.png)

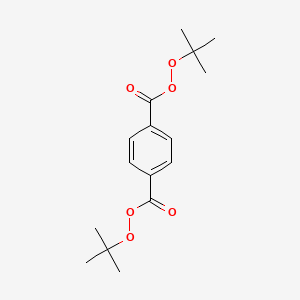
![Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13730840.png)

